(-)-Dihydrocarveol

Beschreibung

Dihydrocarveol has been reported in Minthostachys mollis, Forsythia viridissima, and other organisms with data available.

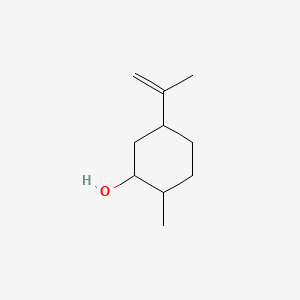

fragrance ingredient; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862303 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless, oily liquid with a spearmint-like odour | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.926 | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

619-01-2, 38049-26-2 | |

| Record name | 1,6-Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-8-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Dihydrocarveol: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural features of (-)-Dihydrocarveol. The information is compiled from various scientific sources and is intended to support research and development activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key characterization methods.

Chemical Structure and Identification

This compound, a p-menthane (B155814) monoterpenoid, is the dihydro derivative of carveol.[1] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl group. The stereochemistry of the chiral centers is crucial for its specific properties.

The IUPAC name for the specific enantiomer this compound is (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol |

| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol, l-Dihydrocarveol |

| CAS Number | 20549-47-7[2] |

| Molecular Formula | C₁₀H₁₈O[2] |

| Molecular Weight | 154.25 g/mol [2] |

| InChI Key | KRCZYMFUWVJCLI-OPRDCNLKSA-N |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)=C |

Physicochemical Properties

This compound is a colorless to pale straw-colored liquid with a sweet-woody and somewhat spicy odor. It is a combustible liquid and should be handled with appropriate safety precautions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Boiling Point | 224-225 °C (lit.) |

| Density | 0.926 g/mL at 20 °C (lit.) |

| Refractive Index (n20/D) | 1.476-1.479 |

| Optical Activity ([α]20/D) | -20±1°, neat |

| Flash Point | 90 °C (194 °F) - closed cup |

| Vapor Pressure | 0.1 mm Hg at 20 °C |

| Water Solubility | 426.5 mg/L at 25 °C (estimated) |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are key spectroscopic data points.

Table 3: Spectroscopic Data for Dihydrocarveol Isomers

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.70 (m, 2H, =CH₂), 3.42 (m, 1H, CH-OH), 2.0-1.2 (m, 8H, ring protons), 1.74 (s, 3H, =C-CH₃), 0.92 (d, 3H, CH-CH₃) (Predicted and literature values for related isomers) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 149.8 (C=CH₂), 109.0 (C=CH₂), 76.8 (CH-OH), 44.5, 40.9, 40.4, 33.6, 31.5 (ring carbons), 21.2 (CH-CH₃), 18.7 (=C-CH₃) (Values for (1R,2R,4R)-dihydrocarveol) |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 136 (M-H₂O)⁺, 121, 107, 93, 81 |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~3370 (O-H stretch), ~2920 (C-H stretch), ~1645 (C=C stretch), ~885 (C=CH₂ bend) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from (-)-Carvone

Objective: To synthesize this compound by the stereoselective reduction of the carbonyl group of (-)-Carvone.

Materials:

-

(-)-Carvone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (-)-Carvone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Characterization Protocols

Objective: To confirm the structure of the synthesized this compound.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and 1024 scans.

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Objective: To assess the purity and confirm the molecular weight of the synthesized this compound.

Instrumentation: GC-MS system with a capillary column (e.g., DB-5 or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as diethyl ether or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

-

Analysis: Inject the sample and acquire the data. Compare the resulting mass spectrum with a reference spectrum if available.

Biological Activity and Metabolism

While research into the specific interactions of this compound with mammalian signaling pathways is limited in publicly available literature, some studies have explored its metabolism in microorganisms. One such pathway is the degradation of dihydrocarveol by Rhodococcus erythropolis.

Microbial Metabolism of Dihydrocarveol

The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus erythropolis. This bacterium can utilize dihydrocarveol as a sole source of carbon and energy.

References

An In-depth Technical Guide to the Stereoisomers of Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarveol (C10H18O), a monoterpenoid alcohol, is a saturated derivative of carveol. Its structure contains three chiral centers, giving rise to eight possible stereoisomers. These stereoisomers, while possessing the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements of their atoms. This subtle difference in spatial orientation can lead to significant variations in their physical, chemical, and biological properties, including their sensory characteristics and pharmacological activities. This technical guide provides a comprehensive overview of the stereoisomers of dihydrocarveol, their specific characteristics, experimental protocols for their synthesis and separation, and insights into their biological relevance, particularly in the context of drug development.

Stereoisomers of Dihydrocarveol

The eight stereoisomers of dihydrocarveol arise from the different configurations at the C1, C2, and C5 positions of the p-menthane (B155814) ring. They are classified into four pairs of enantiomers: dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol.

The naming convention for these isomers can be complex. The prefixes iso-, neo-, and neoiso- relate to the relative stereochemistry of the hydroxyl group and the methyl and isopropenyl groups on the cyclohexane (B81311) ring. Each of these diastereomeric forms exists as a pair of enantiomers, denoted by (+) and (-) or (d) and (l), which rotate plane-polarized light in equal but opposite directions.

Physicochemical Properties

| Stereoisomer | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) | Specific Rotation ([α]D) |

| Dihydrocarveol | |||||

| (+)-Dihydrocarveol | 22567-21-1 | 222-224 | 0.926 | 1.477-1.479 | +16° to +20° (neat) |

| (-)-Dihydrocarveol | 20549-47-7 | 222-224 | 0.926 | 1.476-1.479 | -20±1° (neat, mixture) |

| Isodihydrocarveol | |||||

| (+)-Isodihydrocarveol | 18675-35-9 | N/A | N/A | N/A | N/A |

| (-)-Isodihydrocarveol | 38049-27-3 | N/A | N/A | N/A | N/A |

| Neodihydrocarveol | |||||

| (+)-Neodihydrocarveol | 22567-22-2 | est. 224 | 0.920-0.928 | 1.476-1.482 | N/A |

| (-)-Neodihydrocarveol | 18675-33-7 | est. 224 | 0.920-0.928 | 1.476-1.482 | N/A |

| Neoisodihydrocarveol | |||||

| (+)-Neoisodihydrocarveol | 37113-23-4 | N/A | N/A | N/A | N/A |

| (-)-Neoisodihydrocarveol | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the searched literature. est.: estimated value. Note: Some reported data, particularly for this compound, is for a mixture of isomers and may not represent the pure enantiomer.

Experimental Protocols

Stereodivergent Synthesis of Dihydrocarveol Stereoisomers

A powerful method for the synthesis of all eight stereoisomers of dihydrocarveol involves a chemoenzymatic approach starting from (R)- or (S)-carvone. This strategy provides high stereoselectivity and is a key technology for accessing all possible stereoisomers for further study.[1]

Workflow for the Chemoenzymatic Synthesis of Dihydrocarveol Stereoisomers:

Caption: Chemoenzymatic synthesis of dihydrocarveol stereoisomers.

Detailed Protocol:

-

Ene-Reductase Catalyzed Reduction of Carvone (B1668592):

-

Substrate: (R)-carvone or (S)-carvone.

-

Enzymes: A panel of ene-reductases is screened to identify enzymes that produce the desired dihydrocarvone stereoisomers with high diastereoselectivity.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature. A co-factor regeneration system (e.g., using glucose and glucose dehydrogenase for NADPH regeneration) is essential for the efficiency of the reductase.

-

Procedure: The carvone substrate is incubated with the selected ene-reductase and the cofactor regeneration system. The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

-

Ketoreductase Catalyzed Reduction of Dihydrocarvone:

-

Substrate: The four stereoisomers of dihydrocarvone obtained from the first step.

-

Enzymes: Ketoreductases with opposing stereoselectivities (Prelog and anti-Prelog) are used to reduce the carbonyl group of each dihydrocarvone isomer, leading to the formation of the corresponding eight dihydrocarveol stereoisomers.

-

Reaction Conditions: Similar to the first step, the reaction is performed in a buffered aqueous solution with a cofactor regeneration system (e.g., isopropanol (B130326) and an alcohol dehydrogenase for NAD(P)H regeneration).

-

Procedure: Each dihydrocarvone isomer is incubated with the appropriate ketoreductase and the cofactor regeneration system. The reaction is monitored by GC or HPLC.

-

Work-up: The dihydrocarveol products are extracted, dried, and purified by column chromatography on silica (B1680970) gel.

-

Separation of Dihydrocarveol Stereoisomers

The separation of the eight stereoisomers of dihydrocarveol is a challenging task due to their similar physical properties. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice for their analytical and preparative separation.

General Protocol for Chiral GC Separation:

-

Column Selection: A chiral capillary column is essential. Columns with cyclodextrin-based chiral stationary phases (e.g., β- or γ-cyclodextrin derivatives) are commonly used for the separation of monoterpenoid isomers.

-

Sample Preparation: The mixture of dihydrocarveol stereoisomers is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at an appropriate concentration.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 60 °C) and gradually increasing to a higher temperature (e.g., 200 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

-

-

Data Analysis: The retention times of the individual stereoisomers are used for their identification by comparing them with authentic standards. The peak areas can be used for quantification.

Biological Activity and Signaling Pathways

The stereochemistry of monoterpenoids plays a crucial role in their biological activity, as different stereoisomers can interact differently with chiral biological targets such as receptors and enzymes. Dihydrocarveol is structurally similar to menthol (B31143), a well-known agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a key player in the sensation of cold and in pain pathways.

Studies on menthol stereoisomers have shown that they differentially activate the TRPM8 channel. For example, (-)-menthol is a more potent agonist of TRPM8 than its other stereoisomers. This suggests that the specific spatial arrangement of the hydroxyl and alkyl groups is critical for the interaction with the receptor.

Hypothesized Signaling Pathway for Dihydrocarveol Stereoisomers via TRPM8 Modulation:

While direct studies on the interaction of all dihydrocarveol stereoisomers with TRPM8 are limited, it is plausible that they act as modulators of this channel, with varying potencies and efficacies depending on their stereochemistry.

Caption: Hypothesized TRPM8 signaling pathway for dihydrocarveol.

This differential activation of TRPM8 could lead to distinct sensory perceptions (e.g., cooling intensity) and pharmacological effects (e.g., analgesia) for each stereoisomer. This makes the stereoisomers of dihydrocarveol interesting candidates for further investigation in the development of novel therapeutic agents targeting TRPM8 for conditions such as chronic pain, inflammatory disorders, and respiratory conditions.

Conclusion

The eight stereoisomers of dihydrocarveol represent a fascinating group of molecules with subtly different properties that can have significant biological implications. This technical guide has provided an overview of their characteristics, methods for their synthesis and separation, and a potential mechanism of action through the modulation of the TRPM8 channel. Further research to fully characterize the physicochemical and biological properties of each individual stereoisomer is crucial for unlocking their full potential in the fields of flavor and fragrance chemistry, as well as in drug discovery and development. The ability to selectively synthesize and separate these stereoisomers opens up new avenues for the development of targeted and more effective therapeutic agents.

References

Natural sources and extraction of (-)-Dihydrocarveol

An In-depth Technical Guide to the Natural Sources and Extraction of (-)-Dihydrocarveol

Introduction

This compound is a naturally occurring monoterpenoid, a class of organic compounds derived from isoprene. As a specific stereoisomer, it possesses distinct chemical and biological properties that make it a molecule of interest for researchers, scientists, and drug development professionals. Its pleasant minty and slightly spicy aroma has led to its use in the flavor and fragrance industry.[1][2] Beyond its sensory characteristics, this compound has demonstrated potential biological activities, including anti-inflammatory and acaricidal properties, which are subjects of ongoing research.[3]

This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and purification. It is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is found as a constituent of the essential oils of a variety of plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Primary Botanical Sources

The most well-documented sources of this compound are species within the Lamiaceae (mint) and Apiaceae (carrot or parsley) families.

-

Mint Species (Mentha spp.): Various mint species are prominent sources of dihydrocarveol isomers. Notably, it is found in the essential oils of peppermint (Mentha x piperita) and spearmint (Mentha spicata).[1][3] Other mint species reported to contain dihydrocarveol include Mentha longifolia and Mentha verticillata.[4]

-

Caraway (Carum carvi): Caraway oil is another significant natural source of dihydrocarveol.[1][2]

-

Artemisia juncea: This species of sagebrush has also been identified as a source.[4]

Other Reported Botanical Sources

In addition to the primary sources, this compound has been identified in a range of other plants, including:

-

Black Tea (Camellia sinensis)[4]

-

Dill (Anethum graveolens)[4]

-

Celery (Apium graveolens)[4]

-

Rosemary (Rosmarinus officinalis)[4]

-

Solanum lycopersicum (Tomato)[5]

-

Minthostachys mollis[7]

-

Forsythia viridissima[7]

Microbial Sources

Certain microorganisms are also capable of metabolizing related terpenoid compounds to produce dihydrocarveol. For instance, the bacterium Rhodococcus erythropolis DCL14 can assimilate all stereoisomers of carveol (B46549) and dihydrocarveol.[8]

The following table summarizes the key natural sources of this compound.

| Family | Species | Common Name | Plant Part | Reference |

| Lamiaceae | Mentha x piperita | Peppermint | Leaves | [1][3] |

| Lamiaceae | Mentha spicata | Spearmint | Leaves | [1][3] |

| Lamiaceae | Mentha longifolia | Horse Mint | Leaves | [4] |

| Lamiaceae | Mentha verticillata | Whorled Mint | Leaves | [4] |

| Lamiaceae | Rosmarinus officinalis | Rosemary | Leaves | [4] |

| Lamiaceae | Perilla frutescens | Perilla | Leaves | [5][6] |

| Lamiaceae | Minthostachys mollis | Muña | Leaves | [7] |

| Apiaceae | Carum carvi | Caraway | Seeds | [1][2][4] |

| Apiaceae | Anethum graveolens | Dill | Herb | [4] |

| Apiaceae | Apium graveolens | Celery | Leaf and Stalk | [4] |

| Asteraceae | Artemisia juncea | - | - | [4] |

| Theaceae | Camellia sinensis | Black Tea | Leaves | [4] |

| Solanaceae | Solanum lycopersicum | Tomato | Fruit | [5] |

| Oleaceae | Forsythia viridissima | Forsythia | - | [7] |

Extraction Methodologies

The extraction of this compound from its natural sources primarily involves the isolation of the essential oil fraction, followed by purification to separate the desired stereoisomer. The choice of extraction method depends on the nature of the plant material and the desired purity of the final product.

Steam Distillation

Steam distillation is the most common and commercially viable method for extracting essential oils from aromatic plants.[9][10][11] This technique is particularly suitable for volatile and thermally stable compounds like this compound.

The process involves passing steam through the plant material, which causes the volatile essential oils to vaporize.[12][13] The mixture of steam and essential oil vapor is then cooled in a condenser, and the resulting liquid, a mixture of water and essential oil, is collected.[13] Due to their immiscibility, the essential oil can be easily separated from the aqueous phase (hydrosol).[12] Studies have shown that optimizing the distillation time can significantly impact the yield and composition of the extracted monoterpenoids.[14]

A variation of this method is hydrodistillation, where the plant material is boiled directly in water.[15][16]

Solvent Extraction

Solvent extraction is an alternative method that is particularly useful for plant materials with a low essential oil content or for compounds that are sensitive to high temperatures.[9] This method involves macerating the plant material in a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the target compounds.[17]

Commonly used solvents for terpene extraction include:

-

Hexane

-

Ethanol

-

Dichloromethane

-

Hexane:ethyl acetate (B1210297) mixtures[9][17]

After a period of extraction, the solvent, now containing the dissolved essential oil, is separated from the plant material. The solvent is then evaporated under reduced pressure to yield a concentrated extract. Further purification steps, such as liquid-liquid extraction, can be employed to remove impurities.[9]

Purification: Chromatographic Separation

The crude essential oil obtained from either steam distillation or solvent extraction is a complex mixture of various terpenoids and other phytochemicals. To isolate this compound in high purity, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of isomers.[18][19] For the separation of stereoisomers like the different forms of dihydrocarveol, chiral stationary phases are often required.[20][21] The selection of the appropriate column chemistry (e.g., phenyl, C18) and mobile phase composition is crucial for achieving good resolution between the isomers.[18]

Gas Chromatography (GC) is also widely used for the analysis and purification of volatile compounds like monoterpenoids.[14]

Quantitative Data

The yield and purity of this compound can vary significantly based on the natural source and the extraction and purification methods employed.

Physical and Chemical Properties of Dihydrocarveol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [7] |

| Molecular Weight | 154.25 g/mol | [7] |

| Specific Gravity | 0.921 - 0.928 g/cm³ @ 20-25°C | [2] |

| Refractive Index | 1.477 - 1.487 @ 20°C | [2] |

| Flash Point | 83.89 °C (183.00 °F) | [2] |

| Vapor Pressure | 0.1 mmHg @ 20°C | [2] |

Composition of Dihydrocarveol in Essential Oils

| Plant Source | Compound | Percentage (%) | Reference |

| Mentha spicata | cis-dihydrocarveol | 1.43 | [3] |

Composition of a Commercial this compound Isomer Mixture

| Isomer | Approximate Percentage (%) | Reference |

| n-dihydrocarveol | 75 | |

| iso-dihydrocarveol | 6 | |

| neo-dihydrocarveol | 3 | |

| neoiso-dihydrocarveol | 13 |

Experimental Protocols

Protocol for Steam Distillation of Essential Oil

This protocol is a generalized procedure for the laboratory-scale extraction of essential oils from plant material.

Materials:

-

Fresh or dried plant material (e.g., mint leaves)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.[22]

-

Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions.[12]

-

Loading the Still: Place the prepared plant material into the biomass flask. Add distilled water to the boiling flask.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[12]

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.[13]

-

Collection: Collect the distillate, which will consist of the essential oil and the hydrosol, in the receiver.[12]

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate. The less dense essential oil will typically form the upper layer.

-

Drying: Drain the lower aqueous layer. Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a tightly sealed, dark glass vial at a low temperature to prevent degradation.

Protocol for Solvent Extraction of Terpenoids

This protocol provides a general method for the extraction of terpenoids using an organic solvent.

Materials:

-

Dried and powdered plant material

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., hexane:ethyl acetate, 85:15 v/v)[17]

-

Glass vials or flasks with stoppers

-

Shaker or magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Sample Preparation: Weigh the desired amount of dried plant material. Grind the material into a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation of volatile compounds.[17]

-

Extraction: Immediately transfer the powdered plant material to a glass vial or flask. Add the extraction solvent at a specified ratio (e.g., 50:1 mg/mL plant material/solvent).[17]

-

Agitation: Seal the container and agitate the mixture for several hours (e.g., 3-4 hours or overnight) using a shaker or magnetic stirrer to ensure thorough extraction.[17]

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

-

Storage: Store the crude extract in a sealed vial in a cool, dark place.

Visualizations

Workflow for Extraction and Purification of this compound

Caption: General workflow for the extraction and purification of this compound.

Steam Distillation Process Diagram

Caption: Schematic of the steam distillation process for essential oil extraction.

Solvent Extraction and Purification Logic

References

- 1. foreverest.net [foreverest.net]

- 2. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]

- 3. This compound | CAS:20549-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | C10H18O | CID 443163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-5-(1-methylethenyl)cyclohexanol | C10H18O | CID 12072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. galbanum.co [galbanum.co]

- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. longdom.org [longdom.org]

- 14. sonora.tamu.edu [sonora.tamu.edu]

- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 16. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 22. m.youtube.com [m.youtube.com]

The Biosynthesis of (-)-Dihydrocarveol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol (B1197605), a monoterpenoid of significant interest for its potential applications in the pharmaceutical and flavor industries, is synthesized in plants through a multi-step enzymatic pathway. This technical guide provides an in-depth exploration of the biosynthesis of this compound, commencing from the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP). The pathway involves a series of enzymatic transformations, including cyclization, hydroxylation, oxidation, and reduction reactions, primarily elucidated in species of the Mentha genus. This document details the enzymes involved, their subcellular localization, and available kinetic data. Furthermore, it furnishes comprehensive experimental protocols for the key analytical and biochemical techniques employed in the study of this pathway, alongside visualizations of the biosynthetic route and experimental workflows.

Introduction

Monoterpenes, a class of C10 isoprenoids, are widely distributed in the plant kingdom and serve diverse ecological roles, from defense against herbivores and pathogens to attracting pollinators.[1] this compound is a p-menthane (B155814) monoterpenoid found in the essential oils of various plants, including those of the Mentha species.[2] Its biosynthesis is a branch of the complex network of monoterpene metabolism, originating from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The Core Biosynthetic Pathway

The biosynthesis of this compound from the central precursor GPP proceeds through a series of enzymatic steps, which have been primarily characterized in spearmint (Mentha spicata). The pathway involves the formation of (-)-limonene (B1674923), followed by hydroxylation to (-)-trans-carveol (B1215196), oxidation to (-)-carvone (B1668593), and a final reduction to this compound.

Geranyl Diphosphate to (-)-Limonene

The initial committed step in the biosynthesis of a vast array of cyclic monoterpenes is the cyclization of GPP. In the pathway leading to this compound, this reaction is catalyzed by (-)-limonene synthase (LS) .

-

Enzyme: (-)-Limonene Synthase (EC 4.2.3.16)

-

Reaction: Geranyl diphosphate → (-)-Limonene + Diphosphate

-

Subcellular Localization: Leucoplasts of oil gland secretory cells.[3][4]

This enzyme directs the acyclic GPP into the characteristic p-menthane monoterpene backbone.[5]

(-)-Limonene to (-)-trans-Carveol

The subsequent step involves the regioselective hydroxylation of (-)-limonene at the C6 position to yield (-)-trans-carveol. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Enzyme: (-)-Limonene-6-hydroxylase (EC 1.14.13.48)

-

Reaction: (-)-Limonene + NADPH + H+ + O₂ → (-)-trans-Carveol + NADP+ + H₂O

-

Subcellular Localization: Endoplasmic reticulum of oil gland secretory cells.[6]

(-)-trans-Carveol to (-)-Carvone

The alcoholic functional group of (-)-trans-carveol is then oxidized to a ketone to form (-)-carvone. This dehydrogenation is carried out by (-)-trans-carveol dehydrogenase.

-

Enzyme: (-)-trans-Carveol dehydrogenase (EC 1.1.1.275)

-

Reaction: (-)-trans-Carveol + NAD⁺ → (-)-Carvone + NADH + H⁺

-

Subcellular Localization: Mitochondria of oil gland secretory cells.[6][7]

(-)-Carvone to this compound

The final step is the reduction of the α,β-unsaturated ketone, (-)-carvone, to the corresponding saturated alcohol, this compound. While the specific plant enzyme responsible for this transformation has not been definitively characterized, evidence from related pathways in Mentha suggests the involvement of a reductase. Pulegone (B1678340) reductase, which catalyzes a similar double bond reduction in the menthol (B31143) biosynthesis pathway, is a strong candidate for this activity.[3][8]

-

Putative Enzyme: Carvone Reductase (likely a member of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) families)

-

Reaction: (-)-Carvone + NADPH + H⁺ → this compound + NADP⁺

-

Putative Subcellular Localization: Cytoplasm of oil gland secretory cells.[3]

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes in the biosynthesis pathway of this compound. It is important to note that these values were determined under specific in vitro conditions and may vary in vivo.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Cofactor | Plant Source | Reference |

| (-)-Limonene Synthase | Geranyl diphosphate | 1.8 | 0.3 | ~6.7 | Mg²⁺ or Mn²⁺ | Mentha spicata | [5][9] |

| (-)-trans-Carveol Dehydrogenase | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | 10.5 | NAD⁺ | Mentha piperita | [7] |

| (-)-trans-Carveol Dehydrogenase | NAD⁺ | 410 ± 29 | - | 10.5 | - | Mentha piperita | [7] |

| (-)-Menthone Reductase (as a proxy for Carvone Reductase) | (-)-Menthone | 3.0 | 0.6 | ~7.0 | NADPH | Mentha piperita | [10] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from geranyl diphosphate.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme characterization.

Detailed Experimental Protocols

Recombinant Enzyme Expression and Purification

This protocol is adapted for a generic monoterpene synthase with an N-terminal His-tag.[1][11][12]

-

Gene Cloning:

-

Isolate total RNA from the secretory glandular trichomes of Mentha species.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the target gene (e.g., limonene synthase) using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag.

-

Verify the sequence of the construct by DNA sequencing.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

-

Continue incubation at 16-18°C for 12-16 hours with shaking.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 20 mM β-mercaptoethanol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Verify the purity and molecular weight of the protein using SDS-PAGE.

-

If necessary, perform buffer exchange into a storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Enzyme Activity Assay

This protocol is a general procedure for assaying the activity of monoterpene synthases and dehydrogenases.[1][7]

-

Reaction Mixture Preparation:

-

For Limonene Synthase : In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.0)

-

10 mM MgCl₂

-

10% (v/v) glycerol

-

1 mM DTT

-

50 µM Geranyl Diphosphate (GPP)

-

1-5 µg of purified limonene synthase.

-

-

For Carveol Dehydrogenase : In a 1 mL cuvette, prepare a reaction mixture containing:

-

50 mM Glycine buffer (pH 10.5)

-

10% (v/v) glycerol

-

2 mM DTT

-

1 mM NAD⁺

-

240 µM (-)-trans-Carveol (added in a small volume of pentane)

-

Enzyme extract or purified enzyme.

-

-

-

Incubation:

-

For Limonene Synthase : Overlay the aqueous reaction mixture with 500 µL of n-hexane to trap the volatile product. Incubate at 30°C for 1-2 hours with gentle shaking.

-

For Carveol Dehydrogenase : Monitor the increase in absorbance at 340 nm due to the formation of NADH at 30°C.

-

-

Product Analysis (for Limonene Synthase):

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the limonene into the hexane (B92381) layer.

-

Separate the phases by centrifugation (1,000 x g, 5 min).

-

Analyze the hexane layer by GC-MS.

-

GC-MS Analysis of Monoterpenes

This is a general protocol for the analysis of volatile monoterpenes.[13][14][15]

-

Sample Preparation:

-

For in vitro assays, use the organic solvent extract directly.

-

For plant tissue analysis, freeze-dry the tissue, grind it to a fine powder, and extract with a suitable organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., nonyl acetate).

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector: Splitless injection (1 µL).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-45°C, hold for 3 min.

-

Ramp 1: Increase to 180°C at 6°C/min.

-

Ramp 2: Increase to 300°C at 100°C/min.

-

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

-

Compound Identification and Quantification:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantify compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

-

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic reactions that convert the central monoterpene precursor, geranyl diphosphate, into the final product. While the enzymes responsible for the initial steps have been well-characterized in Mentha species, the specific reductase involved in the final conversion of (-)-carvone to this compound in plants remains to be definitively identified, presenting an exciting avenue for future research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with potential applications in metabolic engineering to enhance the production of this valuable monoterpenoid for pharmaceutical and other industrial uses.

References

- 1. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foreverest.net [foreverest.net]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limonene synthase, the enzyme responsible for monoterpene biosynthesis in peppermint, is localized to leukoplasts of oil gland secretory cells - ProQuest [proquest.com]

- 5. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organization of monoterpene biosynthesis in Mentha. Immunocytochemical localizations of geranyl diphosphate synthase, limonene-6-hydroxylase, isopiperitenol dehydrogenase, and pulegone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Drought, herbivory and combined stress caused treatment-specific changes in phytohormones, but species-specific changes in secondary metabolite profiles in thyme [frontiersin.org]

CAS number and IUPAC name for (-)-Dihydrocarveol

An In-depth Technical Guide to (-)-Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpenoid alcohol. It is a constituent of essential oils from plants such as caraway and mint. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its metabolic pathways.

Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of this compound.

| Identifier | Value | Citation |

| IUPAC Name | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol | [1] |

| CAS Number | 20549-47-7 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)=C | |

| InChI Key | KRCZYMFUWVJCLI-OPRDCNLKSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citation |

| Appearance | Colorless liquid | [2][3] |

| Odor | Anise and green, spearmint-like | [2][4] |

| Specific Gravity | 0.926 g/mL at 20 °C | |

| Refractive Index | 1.476-1.479 at 20 °C | |

| Optical Activity | [α]20/D -20±1°, neat | |

| Boiling Point | 224-225 °C | [4] |

| Flash Point | 90 °C (closed cup) | |

| Vapor Pressure | 0.100 mmHg at 20 °C | [2] |

Synthesis and Experimental Protocols

Several methods for the synthesis of dihydrocarveol have been reported.

Synthesis from Carvone (B1668592)

Dihydrocarveol can be prepared by the selective catalytic hydrogenation of carvone.[3] Another method involves the reduction of carvone using various reducing agents.[4][5]

Synthesis from Sobrerol (B1217407) Esters

One documented experimental protocol involves the pyrolysis of diesters of sobrerol.

Experimental Protocol: Pyrolysis of Sobrerol Diacetate [6]

-

Sobrerol diacetate is prepared by refluxing 166 g of sobrerol with 244 g of acetic anhydride.

-

The initial boiling point of the mixture is 140.5 °C. Continued refluxing for 7 hours results in a drop in the boiling point to 135 °C, indicating the cleavage to carvyl acetate (B1210297).

-

The resulting mixture is then fractionated under vacuum to recover acetic acid, excess acetic anhydride, and carvyl acetate.

-

The crude dihydrocarvyl acetate is obtained. Saponification of this ester yields dihydrocarveol.

Enzymatic Reduction

Enoate reductases from microorganisms like Lactobacillus casei can be utilized for the enzymatic reduction of carvone to produce optically active dihydrocarveol.[7]

Oxidation to Dihydrocarvone (B1202640)

A protocol for the oxidation of dihydrocarveol to dihydrocarvone is also available.

Experimental Protocol: Oxidation of Dihydrocarveol [6]

-

Five grams of dihydrocarveol, diluted with an equal amount of naphtha, is stirred with a mixture of 4 g of sodium dichromate, 19 cc of water, and 5 g of concentrated sulfuric acid for one hour.

-

The naphtha layer is separated and washed sequentially with water, dilute alkali, and sodium bicarbonate solution.

-

The naphtha is then distilled off to yield the ketone product, which can be identified as dihydrocarvone by infrared spectrophotometric analysis.

Biological Activities and Metabolic Pathways

This compound has demonstrated various biological activities, including antimicrobial and acaricidal properties.[5]

A significant area of research has been its metabolism by microorganisms. The bacterium Rhodococcus erythropolis DCL14 can utilize all stereoisomers of carveol (B46549) and dihydrocarveol as its sole source of carbon and energy.[8]

Metabolic Pathway in Rhodococcus erythropolis DCL14

The degradation of dihydrocarveol in R. erythropolis DCL14 involves a series of enzymatic reactions. The pathway commences with the oxidation of dihydrocarveol to dihydrocarvone, which then enters a branched pathway involving Baeyer-Villiger monooxygenases.[8]

Caption: Metabolic degradation pathway of this compound in Rhodococcus erythropolis DCL14.

The key enzymes involved in this pathway include:[8]

-

(Dihydro)carveol dehydrogenase

-

(iso-)Dihydrocarvone isomerase

-

NADPH-dependent dihydrocarvone monooxygenase (a Baeyer-Villiger monooxygenase)

-

ε-lactone hydrolase

-

6-hydroxy-3-isopropenylheptanoate dehydrogenase

This metabolic route ultimately links the degradation of dihydrocarveol to the limonene degradation pathway within this microorganism.[8]

References

- 1. scbt.com [scbt.com]

- 2. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]

- 3. foreverest.net [foreverest.net]

- 4. DIHYDROCARVEOL | 619-01-2 [chemicalbook.com]

- 5. Buy this compound | 20549-47-7 [smolecule.com]

- 6. US2803647A - Preparation of carveol and dihydrocarveol and their esters - Google Patents [patents.google.com]

- 7. Buy (+)-Dihydrocarveol | 22567-21-1 [smolecule.com]

- 8. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of (-)-Dihydrocarveol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint species. As a derivative of carveol, this chiral molecule has garnered interest for its potential biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Minty, anise, and green | [2] |

| Density | 0.926 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.476-1.479 | [1] |

| Optical Activity | [α]20/D −20±1°, neat | [1] |

| CAS Number | 20549-47-7 | [1] |

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent, exhibiting both antibacterial and antifungal properties.

Quantitative Data

While specific data for pure this compound is limited in publicly available literature, a study on a Dihydrocarveol-rich essential oil (DHL-EO) provides some insight into its potential efficacy.

| Microorganism | Type | MIC (mg/mL) |

| Staphylococcus aureus ATCC 29213 (MSSA) | Gram-positive bacteria | 12.5 |

| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive bacteria | 12.5 |

| Candida parapsilosis RSKK 994 | Fungus (Yeast) | 0.78 |

| Candida parapsilosis ATCC 22019 | Fungus (Yeast) | 3.12 |

| Candida krusei RSKK 3016 | Fungus (Yeast) | 3.12 |

Table 1: Minimum Inhibitory Concentration (MIC) of a Dihydrocarveol-rich essential oil against various microorganisms[3].

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of a compound is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

-

The inoculum is further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

The prepared microbial inoculum is added to each well containing the diluted test compound.

-

Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antioxidant Activity

This compound is reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Preparation of Reagents:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Various concentrations of this compound are prepared in a suitable solvent.

-

-

Assay Procedure:

-

A specific volume of the DPPH solution is mixed with different concentrations of the test compound in a 96-well plate or cuvettes.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Solution:

-

ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Different concentrations of this compound are added to the diluted ABTS•+ solution.

-

The mixture is incubated for a specific time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity

This compound has been noted for its potential anti-inflammatory effects. A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

This in vitro assay assesses the ability of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture and Seeding:

-

RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.

-

-

Treatment and Stimulation:

-

The cells are pre-treated with various non-toxic concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.

-

Control wells (untreated, LPS only, and compound only) are included.

-

-

Nitrite (B80452) Quantification (Griess Assay):

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

-

The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

-

Calculation of Inhibition:

-

The percentage of NO production inhibition is calculated.

-

The IC50 value for NO inhibition is determined.

-

Potential Signaling Pathways

While specific studies on this compound are limited, related monoterpenes have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Its activation can lead to the expression of antioxidant and cytoprotective genes, which can indirectly contribute to anti-inflammatory effects.

Insecticidal and Acaricidal Activity

This compound has been investigated for its potential as a natural insecticide and acaricide.

Experimental Protocols

Contact Toxicity and Fumigant Toxicity Bioassays

These assays are used to determine the lethal dose (LD50) or lethal concentration (LC50) of a compound against target pests.

-

Test Organisms:

-

Common insect pests such as Spodoptera litura (tobacco cutworm) or mites like Tetranychus urticae (two-spotted spider mite) are used.

-

-

Contact Toxicity Assay (e.g., Leaf-dip bioassay):

-

Leaf discs of a suitable host plant are dipped in different concentrations of this compound dissolved in an appropriate solvent with a surfactant.

-

After air-drying, the treated leaf discs are placed in Petri dishes.

-

A known number of larvae or adult pests are introduced into each dish.

-

Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

-

-

Fumigant Toxicity Assay:

-

A filter paper treated with a specific amount of this compound is placed in a sealed container of a known volume.

-

A known number of pests are introduced into the container.

-

Mortality is recorded over time.

-

-

Data Analysis:

-

The LD50 or LC50 values are calculated using probit analysis.

-

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Human Neuroblastoma Cells

This cell-based assay is used to evaluate the ability of a compound to protect neuronal cells from damage induced by neurotoxins.

-

Cell Culture and Differentiation:

-

SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

-

Induction of Neurotoxicity:

-

Differentiated cells are exposed to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, or amyloid-beta (Aβ) peptides to model Alzheimer's disease.

-

-

Treatment:

-

Cells are co-treated or pre-treated with various concentrations of this compound.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Oxidative Stress: Assessed by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

-

Apoptosis: Evaluated by techniques such as TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases).

-

TRPV3 Agonist Activity

This compound has been identified as a monoterpenoid agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[4]. TRPV3 is a non-selective cation channel expressed in keratinocytes and sensory neurons, involved in temperature sensation, pain perception, and skin barrier function.

Mechanism of Action

As a TRPV3 agonist, this compound likely binds to the channel, inducing a conformational change that leads to channel opening and an influx of cations, primarily Ca²⁺. This influx can trigger various downstream signaling events.

Conclusion

This compound is a promising natural compound with a range of potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective effects. Its activity as a TRPV3 agonist further highlights its potential for therapeutic applications, particularly in areas related to skin health and sensory perception. However, the available data, especially quantitative data for the pure (-)-enantiomer, is still limited. Further in-depth studies are required to fully elucidate the mechanisms of action, establish precise efficacy and safety profiles, and explore the full therapeutic potential of this interesting monoterpenoid. This guide provides a foundational overview of the current knowledge and the experimental approaches that can be employed to further investigate the biological activities of this compound.

References

A Comprehensive Literature Review on (-)-Dihydrocarveol Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, contributing to their characteristic aromas.[1] Chemically, it is a stereoisomer of dihydrocarveol with the molecular formula C₁₀H₁₈O.[1] Derived from the reduction of (-)-carvone (B1668593), this compound has garnered increasing interest in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key findings on its synthesis, biological effects, and underlying mechanisms of action. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a spearmint-like odor.[2] Its chemical structure and properties are well-characterized, and various synthesis methods have been reported.

Synthesis of this compound from (-)-Carvone:

A common method for the synthesis of this compound involves the reduction of the α,β-unsaturated ketone in (-)-carvone.

Detailed Experimental Protocol for the Reduction of (-)-Carvone to this compound:

A detailed protocol for the laboratory-scale synthesis of this compound from (-)-carvone is outlined below. This procedure is a general representation and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

(-)-Carvone

-

Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

-

Methanol (B129727) or ethanol (B145695) as a solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (-)-carvone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

Biological Activities and Therapeutic Potential

This compound has been reported to exhibit a range of biological activities, suggesting its potential for development as a therapeutic agent.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various bacteria and fungi.[1] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported in the readily available literature.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

A standard broth microdilution method is typically employed to determine the MIC of a compound against a specific microorganism.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] Quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), is crucial for comparing its antioxidant potential with other compounds. While the antioxidant activity is reported, specific IC50 values for this compound are not widely available in the literature.

Experimental Protocol for DPPH Radical Scavenging Assay:

The DPPH assay is a common and straightforward method to assess the antioxidant capacity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound in methanol in a 96-well plate.

-

Add the DPPH solution to each well containing the different concentrations of the compound.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity

Research suggests that this compound may possess anti-inflammatory properties. A related compound, hydroxydihydrocarvone, has been shown to exert antinociceptive and anti-inflammatory activities in rodent models. For instance, it significantly decreased the area under the curve of carrageenan-induced rat paw edema at doses of 100 and 200 mg/kg.

Experimental Protocol for Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective benefits, potentially offering a therapeutic avenue for neurodegenerative diseases. However, detailed mechanistic studies and quantitative data on its neuroprotective efficacy are currently lacking in the public domain.

Insecticidal Activity

This compound has been investigated for its insecticidal properties, suggesting its potential as a natural alternative to synthetic pesticides.

Safety and Toxicology

Limited information is available regarding the comprehensive safety and toxicology profile of this compound. A study on the related compound, hydroxydihydrocarvone, reported a lethal dose 50% (LD50) of 1259 mg/kg when administered orally in rodents. Further toxicological studies are necessary to establish a complete safety profile for this compound.

Signaling Pathway Interactions

A critical aspect of understanding the therapeutic potential of any compound is to elucidate its interaction with cellular signaling pathways. To date, there is a significant gap in the literature regarding the specific signaling pathways modulated by this compound. Based on the reported anti-inflammatory activities of similar monoterpenoids, it is plausible that this compound may interact with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.